
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, commonly known as DPA, is a synthetic chemical compound that belongs to the family of tetrazole acetamide derivatives. DPA has been extensively studied for its potential therapeutic applications in various fields of biomedical research, including cancer, cardiovascular diseases, and inflammation.
Applications De Recherche Scientifique
DPA has been found to exhibit potential therapeutic applications in various fields of biomedical research. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DPA has been found to have anti-inflammatory and anti-atherosclerotic effects. In inflammation research, DPA has been shown to have anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and atherosclerosis. DPA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of inflammation, and inhibition of atherosclerosis. DPA has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, DPA also has some limitations, including its relatively low potency and specificity for certain targets, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on DPA. One direction is to further investigate the mechanism of action of DPA and identify its specific molecular targets. Another direction is to develop more potent and specific derivatives of DPA that can be used for therapeutic applications. Additionally, the potential use of DPA in combination with other drugs or therapies should be explored. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of DPA in humans.
Conclusion:
In conclusion, DPA is a synthetic chemical compound that has potential therapeutic applications in various fields of biomedical research. Its low toxicity, high solubility in water, and ease of synthesis make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
DPA can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with propylamine to form 2,4-dichlorophenylpropylamine. This intermediate product is then reacted with sodium azide and copper sulfate to form 2,4-dichlorophenylpropyltetrazole, which is finally converted to DPA by reacting it with acetic anhydride.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O2/c1-2-5-19-12(16-17-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVESKDZHPJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
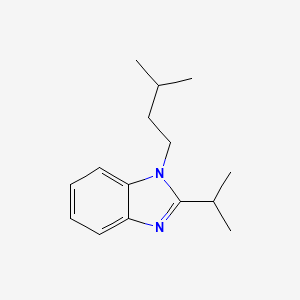
![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)
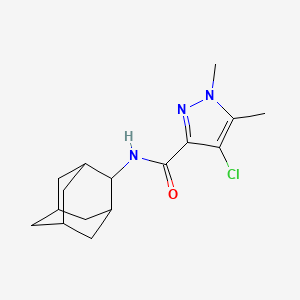
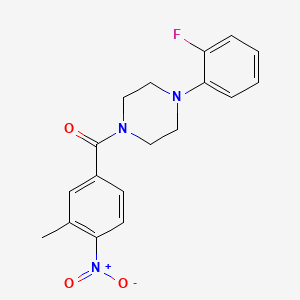
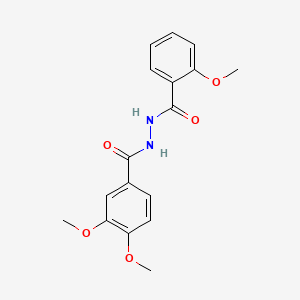
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)
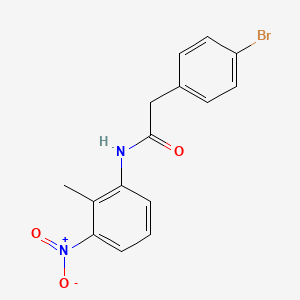
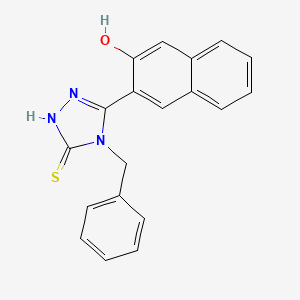
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)